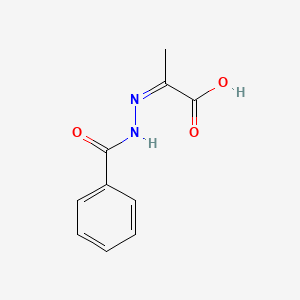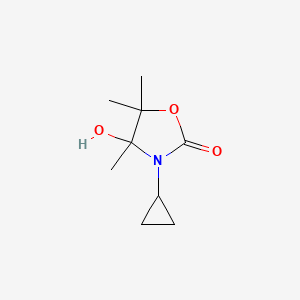![molecular formula C15H25NO2 B5910203 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in regulating various physiological functions. Adenosine A1 receptors are primarily found in the brain, where they are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. DPCPX has been extensively studied as a pharmacological tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions.
作用机制
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate acts as a competitive antagonist of the adenosine A1 receptor. Adenosine A1 receptors are coupled to G proteins, and their activation leads to inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate binds to the adenosine A1 receptor with high affinity, blocking the binding of endogenous adenosine and preventing receptor activation.
Biochemical and Physiological Effects:
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate has been shown to have a number of biochemical and physiological effects. For example, 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate has been shown to inhibit the release of glutamate and other neurotransmitters in the hippocampus, leading to a decrease in synaptic plasticity and memory formation. It has also been shown to increase heart rate and blood pressure by blocking the inhibitory effects of adenosine on cardiac function.
实验室实验的优点和局限性
One advantage of using 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate as a pharmacological tool is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological conditions. However, one limitation is that 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate is a synthetic compound and may not fully replicate the effects of endogenous adenosine. Additionally, 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate may have off-target effects, particularly at high concentrations.
未来方向
There are several future directions for research involving 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate may be a useful tool for investigating the potential therapeutic effects of targeting these receptors in these diseases. Additionally, 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate may be useful for investigating the role of adenosine A1 receptors in pain perception and inflammation, as well as in psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the potential applications of 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate in these areas.
合成方法
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate can be synthesized through a multistep process involving the reaction of 1,3-dibromo-5,5-dimethylhydantoin with diethylamine to form 1,3-diethyl-5,5-dimethylhydantoin, which is then reacted with propargyl bromide to form 1-[3-(diethylamino)-1-propyn-1-yl]hydantoin. The cyclohexyl acetate group is then added through a reaction with cyclohexyl chloroformate, followed by deprotection of the hydantoin nitrogen with sodium methoxide.
科学研究应用
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate has been widely used as a pharmacological tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. For example, 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate has been used to study the effects of adenosine A1 receptor activation on synaptic plasticity and memory formation in the hippocampus. It has also been used to investigate the role of adenosine A1 receptors in regulating cardiac function and blood pressure.
属性
IUPAC Name |
[1-[3-(diethylamino)prop-1-ynyl]cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-16(5-2)13-9-12-15(18-14(3)17)10-7-6-8-11-15/h4-8,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRVLUJNKJFEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1(CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane, 1-acetoxy-1-(3-diethylaminopropyn-1-yl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)



![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

